NM-2201

Synthetic Cannabinoid Structural Elucidation NMR Spectroscopy

Forensic and pharmacological research requires the exact indole carboxylate analog-not a generic substitute. NM-2201 (CBL-2201) is a full CB1/CB2 agonist (Ki = 0.332-1.0 nM) with a distinct naphthyl ester structure and 5-fluoropentyl side chain. Unlike analogs, it exhibits unique cytotoxicity (increased viability in A549/TR146) and a rapid 8.0 min HLMs half-life. - **Critical application:** LC-MS/MS reference standard for metabolite M13 (5-fluoro PB-22 3-carboxyindole) - **Forensic necessity:** Differentiates from 5F-PB-22 via GC-Cold-EI-MS fragmentation - **Supply:** Analytical-grade reference material for validated method development

Molecular Formula C24H22FNO2
Molecular Weight 375.4 g/mol
CAS No. 2042201-16-9
Cat. No. B3415420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNM-2201
CAS2042201-16-9
Molecular FormulaC24H22FNO2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-17-21(20-12-4-5-13-22(20)26)24(27)28-23-14-8-10-18-9-2-3-11-19(18)23/h2-5,8-14,17H,1,6-7,15-16H2
InChIKeyPRGFSQYZCKCBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NM-2201 Baseline Overview


NM-2201 (also known as CBL-2201) is an indole-based synthetic cannabinoid (SC) characterized by the structural formula C24H22FNO2 and a molecular weight of 375.44 g/mol [1]. It functions as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) [2]. The compound features a naphthalen-1-yl ester moiety appended to the indole-3-carboxylate core and a 5-fluoropentyl side chain, distinguishing it from structurally related indole carboxylate derivatives [3]. NM-2201 is classified as a Schedule I controlled substance in the United States and is intended exclusively for forensic and research applications .

  • 1

    Forensic reference standard for seized drug & urinalysis method development

  • 2

    High-affinity CB1/CB2 agonist probe for receptor signaling studies

  • 3

    Naphthyl ester structural fingerprint differentiates from indole carboxylate analogs

NM-2201 Procurement Rationale


Substitution among synthetic cannabinoids within the indole/indazole carboxylate class without rigorous analytical verification is scientifically invalid. Even structurally proximate analogs, such as 5F-PB-22 and FUB-PB-22, exhibit distinct metabolic signatures, receptor binding kinetics, and in vivo potency profiles that preclude interchangeable use [1]. For instance, NM-2201 and 5F-PB-22 share a common urinary metabolite (M13, 5-fluoro PB-22 3-carboxyindole), rendering confirmatory analysis of exposure reliant on careful chromatographic separation of parent compounds or distinct metabolic markers [2]. Furthermore, NM-2201 demonstrates a unique in vitro cytotoxicity profile, notably increasing cell viability in certain assays while other class members induce concentration-dependent toxicity [3]. Consequently, procurement of NM-2201 specifically—rather than a generic 'indole carboxylate synthetic cannabinoid'—is essential for studies requiring accurate reference standards, reproducible pharmacology, and forensically sound analytical method development.

  • !

    Shared urinary metabolite M13 with 5F-PB-22 may compromise specificity without distinct parent identification

  • !

    Cytotoxicity response direction differs from other synthetic cannabinoids; cannot assume class-level toxicological profile

  • !

    Rapid and extensive metabolism shifts forensic confirmation from parent to metabolite markers

NM-2201 Quantitative Differentiation


Ester Substituent: Naphthyl vs. Quinolinyl

NM-2201 contains a naphthalen-1-yl ester substituent, whereas the close analog 5F-PB-22 features an 8-quinolinyl ester group. This structural variation, formally a replacement of a nitrogen atom in the quinoline ring with a carbon atom in the naphthalene ring, directly impacts its analytical signature and physicochemical properties [1]. This distinction is critical for forensic identification and method validation [2].

Ester Substituent Identity
Head-to-head
Naphthalen-1-yl ester vs 8-Quinolinyl ester (5F-PB-22)
Supports LC-MS/MS method differentiation
Unique molecular ion and fragmentation pattern
Synthetic Cannabinoid Structural Elucidation NMR Spectroscopy

CB1 and CB2 Receptor Binding Affinity

NM-2201 demonstrates high-affinity binding to both CB1 and CB2 receptors. While reported Ki values vary depending on the assay system, values of Ki = 1.0 nM for CB1 and Ki = 2.6 nM for CB2 have been documented . Another source reports binding affinities of 0.332 nM at CB1 and 0.732 nM at CB2 [1]. For context, Δ9-THC exhibits a Ki of approximately 14.5 nM at CB1, highlighting the significantly enhanced potency of NM-2201 .

CB1 Binding Affinity
Cross-study comparable
Reported Ki: 0.332–1.0 nM (CB1); vs. Δ9-THC Ki ≈ 14.5 nM
Supports receptor signaling probe selection
Assay conditions vary; verify with in-study benchmarking
Receptor Pharmacology Cannabinoid Receptor Binding Affinity

In Vivo Potency Ranking in Mice

A comparative study assessing the pharmacological effects and abuse potential of three emerging synthetic cannabinoids in mice established a clear potency rank order: CUMYL-PEGACLONE > 5F-EDMB-PICA > NM-2201 [1]. In conditioned place preference (CPP) experiments, NM-2201 required a higher dose (2-3 mg/kg) to elicit a significant effect compared to 5F-EDMB-PICA (0.3 mg/kg) [1].

In Vivo Potency Rank
Head-to-head
NM-2201 ranked 3rd (2–3 mg/kg CPP)
CUMYL-PEGACLONE 1st; 5F-EDMB-PICA 2nd
Supports abuse-liability dose modeling
Murine model; dose response context-dependent
In Vivo Pharmacology Behavioral Pharmacology Abuse Liability

Metabolic Stability in Human Liver Microsomes

NM-2201 undergoes rapid metabolism in human liver microsomes (HLMs), exhibiting a half-life of 8.0 minutes [1]. A total of 13 metabolites were identified in human hepatocyte incubations, generated primarily through ester hydrolysis, hydroxylation, and oxidative defluorination [1]. Importantly, the parent drug is not detected in urine; the major urinary metabolite is M13 (5-fluoro PB-22 3-carboxyindole), which is also shared with the analog 5F-PB-22 [1].

Metabolic Half-Life
Supporting evidence
t1/2 = 8.0 min in HLMs; 13 metabolites identified
Supports metabolite-based analytical monitoring
Parent not detected in urine; M13 as marker
Drug Metabolism Forensic Toxicology Hepatocyte Incubation

Cytotoxicity in A549 and TR146 Cell Lines

In a comparative cytotoxicity study using A549 lung carcinoma and TR146 buccal carcinoma cell lines, NM-2201 exhibited a unique profile. Unlike other tested synthetic cannabinoids (e.g., 5F-MDMB-PINACA, ADB-CHMINACA, MDMB-CHMICA) which showed a concentration-dependent decrease in cell viability, the NM-2201 reference standard and herbal blend extract led to an increase in cell viability relative to control [1]. The NM-2201 herbal blend extract also appeared to abrogate the cytotoxic effects of the damiana leaf matrix [1].

Cytotoxicity Profile
Head-to-head
NM-2201: increased viability vs Other SCs: decreased viability
Supports class-independent toxicology review
MTT assay; reference standard response
Cytotoxicity In Vitro Toxicology Cell Viability Assay

Single-Crystal X-Ray Diffraction Structure

The crystal structure of NM-2201 has been definitively solved via single-crystal X-ray diffraction, and its diffraction pattern has been characterized by powder X-ray diffraction [1]. This structural data was generated alongside that of closely related synthetic cannabinoids UR-144 and 5F-PB-22 as part of a comprehensive protocol for law enforcement agencies [1].

Crystal Structure
Head-to-head
Crystal structure solved; unique unit cell and space group
Supports forensic identity confirmation
Gold-standard reference characterization
Crystallography Forensic Chemistry Reference Standard Characterization

NM-2201 Research & Forensic Applications


Forensic Toxicology: Confirmatory Urinalysis

Due to its rapid and extensive metabolism (8.0 min half-life in HLMs) and the absence of the parent drug in urine, NM-2201 is best utilized as an analytical reference standard for developing and validating LC-MS/MS methods targeting its specific urinary metabolites, particularly M13 (5-fluoro PB-22 3-carboxyindole) [1]. The shared M13 metabolite with 5F-PB-22 necessitates the procurement of authentic NM-2201 reference material to ensure accurate chromatographic differentiation and method specificity [1].

CB1/CB2 Receptor Signaling Studies

Given its documented high affinity for CB1 receptors (Ki = 0.332-1.0 nM) and established function as a full agonist, NM-2201 serves as a potent and selective tool compound for investigating CB1- and CB2-mediated signaling pathways in vitro . Its defined potency, in contrast to Δ9-THC, enables studies of receptor activation and downstream effects at lower concentrations.

Seized Drug Analysis Method Development

NM-2201 is a critical reference standard for developing and validating chromatographic and mass spectrometric methods for the analysis of seized drug materials. Its unique naphthyl ester structure, which distinguishes it from analogs like 5F-PB-22, produces characteristic molecular ions and fragmentation patterns in GC-MS and LC-MS that are essential for unequivocal identification [2]. Advanced techniques like GC-Cold-EI-MS have been specifically demonstrated to discriminate NM-2201 from 5F-PB-22 [2].

In Vitro Cellular Response Profiling

NM-2201's atypical cytotoxicity profile—specifically its observed increase in cell viability in A549 and TR146 cell lines, contrasting with the cytotoxic effects of other SCs like MDMB-CHMICA [3]—positions it as a valuable comparator compound in in vitro toxicology panels. Its use allows researchers to probe the structural determinants of divergent cellular responses within the indole/indazole carboxylate class.

Application
Selection Property
Validation Focus
Forensic Toxicology: Confirmatory Urinalysis
Metabolite-specific reference standard
LC-MS/MS specificity for M13; parent vs. analog differentiation
CB1/CB2 Receptor Signaling Studies
High-affinity full agonist probe
Receptor binding assay validation; pathway activation profiling
Seized Drug Analysis Method Development
Unique naphthyl ester fingerprint
GC-MS/LC-MS molecular ion and fragmentation confirmation
In Vitro Cellular Response Profiling
Atypical viability comparator
Cytotoxicity endpoint validation; class-divergent response characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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